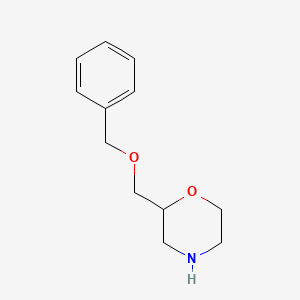

2-((Benzyloxy)methyl)morpholine

Description

Chemical Name: (S)-4-Benzyl-2-((benzyloxy)methyl)morpholine CAS Number: 205242-66-6 Molecular Formula: C₁₉H₂₃NO₂ Molecular Weight: 297.39 g/mol Structural Features:

- A morpholine ring substituted at position 2 with a benzyloxymethyl group (-CH₂-O-CH₂-C₆H₅) and at position 4 with a benzyl group (-CH₂-C₆H₅).

- The (S)-stereochemistry at position 2 is explicitly noted, which may influence its physicochemical and biological properties .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-(phenylmethoxymethyl)morpholine |

InChI |

InChI=1S/C12H17NO2/c1-2-4-11(5-3-1)9-14-10-12-8-13-6-7-15-12/h1-5,12-13H,6-10H2 |

InChI Key |

LMONFJPVVMPUTF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)COCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 2-((benzyloxy)methyl)morpholine and related compounds:

Key Research Findings

Steric and Electronic Effects :

- The benzyloxymethyl group in the target compound enhances lipophilicity compared to analogs like 4-[2-(benzyloxy)ethyl]morpholine, which has a longer ethyl chain but lower molecular weight .

- Chirality : The (S)-configuration in the target compound may offer distinct binding properties in enantioselective reactions compared to the (R)-configured analog in .

Biological Activity: The benzamido-morpholine derivatives () exhibit lipoxygenase inhibition, with the benzyloxy group acting as a protective moiety that can be hydrogenated to a hydroxyl group for enhanced polarity .

Synthetic Utility: Ester-functionalized compounds like Benzyl 2-(aminomethyl)morpholine-4-carboxylate () serve as versatile intermediates due to their dual reactivity (amine nucleophilicity and ester hydrolysis) . Hydrogenation of benzyloxy groups () demonstrates a common strategy to modulate solubility and bioactivity .

Q & A

Q. What are the optimized synthetic routes for 2-((benzyloxy)methyl)morpholine, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives typically involves nucleophilic substitution or ring-closing reactions. For example, chloromethyl intermediates (e.g., 4-benzyl-2-(chloromethyl)morpholine) can serve as precursors, where the chloromethyl group is substituted with benzyloxy via alcoholysis . Key factors include:

- Temperature : Elevated temperatures (80–100°C) accelerate substitution but may promote side reactions like elimination.

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity, while protic solvents (e.g., ethanol) may reduce reactivity.

- Catalysts : Base catalysts (e.g., K₂CO₃) improve deprotonation of the alcohol reagent, facilitating nucleophilic attack .

Industrial methods often use continuous flow reactors for improved efficiency and purity control .

Q. How can researchers characterize this compound and validate its structural integrity?

Comprehensive characterization requires:

Q. What factors influence the stability of this compound under storage and experimental conditions?

Stability is affected by:

- Moisture : Hydrolysis of the benzyloxy methyl group can occur in aqueous environments, requiring anhydrous storage .

- Temperature : Degradation accelerates above 25°C; recommend refrigeration (2–8°C) for long-term storage .

- Light sensitivity : Amber glass bottles prevent photolytic cleavage of the morpholine ring .

- pH : Acidic conditions protonate the morpholine nitrogen, destabilizing the ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data often arise from:

- Purity variability : Impurities (e.g., unreacted chloromethyl intermediates) may confound assay results. Validate purity via HPLC before testing .

- Stereochemical effects : Enantiomers (e.g., (S)- vs. (R)-configurations) exhibit divergent binding affinities. Use chiral chromatography or asymmetric synthesis to isolate enantiopure forms .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) impact activity. Standardize protocols using reference inhibitors .

Q. What enantioselective synthesis approaches are available for this compound analogs?

Chiral synthesis strategies include:

- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling to install benzyloxy groups with >90% enantiomeric excess (ee) .

- Resolution techniques : Diastereomeric salt formation with tartaric acid derivatives separates enantiomers .

- Enzymatic methods : Lipases (e.g., Candida antarctica) selectively hydrolyze esters in racemic mixtures, yielding enantiopure intermediates .

Q. What mechanistic insights can computational studies provide for this compound’s interactions with biological targets?

Density Functional Theory (DFT) and molecular docking reveal:

- Electronic effects : The benzyloxy group’s electron-donating nature enhances binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .

- Conformational flexibility : The morpholine ring adopts a chair conformation, optimizing hydrogen bonding with residues like Asp189 in trypsin-like proteases .

- Solvent interactions : Water molecules mediate binding in hydrophilic regions, as shown in MD simulations .

Q. How can researchers design derivatives of this compound to improve pharmacokinetic properties?

Rational design strategies include:

- Lipophilicity modulation : Introduce fluorine atoms to enhance blood-brain barrier penetration (logP increase by ~0.5 units) .

- Metabolic stability : Replace benzyloxy with trifluoromethoxy groups to reduce CYP450-mediated oxidation .

- Solubility enhancement : Incorporate polar groups (e.g., carboxylic acids) at the morpholine 2-position, balancing logD values between 1.5–2.5 .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products in this compound formulations?

- LC-MS/MS : Identifies hydrolyzed products (e.g., morpholine-N-oxide) with ppm-level sensitivity .

- Forced degradation studies : Expose compounds to heat (40°C), light (UV-A), and acidic/basic conditions to profile stability .

- IC-HRMS : Detects trace inorganic impurities (e.g., chloride from chloromethyl precursors) .

Q. How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) aid in tracing the metabolic fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.